molecular formula C7H10ClFN2 B1437040 (2-Fluoro-5-methylphenyl)hydrazine hydrochloride CAS No. 388080-67-9

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Cat. No. B1437040
M. Wt: 176.62 g/mol
InChI Key: SVKPTIJUJUSKTN-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a chemical compound categorized as a hydrazine derivative . Its IUPAC name is 1-(2-fluoro-5-methylphenyl)hydrazine hydrochloride . The compound has a molecular weight of 176.62 .


Molecular Structure Analysis

The InChI code for “(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is 1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2-Fluoro-5-methylphenyl)hydrazine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Fluorescent Probes for Hydrazine Detection

A significant application of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is in the development of fluorescent probes for hydrazine detection in environmental and biological samples. Hydrazine, a strong reductant and highly active alkali, is used extensively in various industries but poses a threat due to its acute toxicity. Fluorescent probes, such as the one utilizing dicyanoisophorone as the fluorescent group, have been designed for ratiometric detection of hydrazine. These probes can sense hydrazine via an intramolecular charge transfer pathway, offering advantages like low cytotoxicity, high cell permeability, and a large Stokes shift, facilitating the quantitative determination of hydrazine in environmental water systems and fluorescence imaging in biological contexts like HeLa cells and zebrafish (Zhu et al., 2019).

Anticancer Activity

Another research avenue explores the synthesis of new compounds with (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for potential anticancer activities. By synthesizing a series of 3(2h)-one pyridazinone derivatives and evaluating their antioxidant and anticancer activities through molecular docking studies, researchers aim to identify compounds with potent anticancer properties. This approach involves intricate synthesis processes and rigorous evaluation to ascertain the efficacy of these derivatives against various cancer cell lines (Mehvish & Kumar, 2022).

Kinetic Studies

Kinetic studies have also utilized (2-Fluoro-5-methylphenyl)hydrazine hydrochloride derivatives for determining hydrazines and related compounds. Such studies are pivotal in understanding the reaction dynamics and mechanisms of hydrazines in various conditions, contributing to the development of more efficient detection and quantification methods in pharmaceutical formulations and environmental samples (Athanasiou-Malaki & Koupparis, 1989).

Synthesis of Heterocyclic Compounds

The compound is also instrumental in synthesizing heterocyclic compounds, such as pyrazoles and thiazolidin-4-ones, which have applications ranging from antimicrobial activities to materials science. These synthetic pathways involve reactions with various reagents, leading to the formation of compounds with diverse biological and chemical properties, demonstrating the versatility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride in synthetic organic chemistry (Kagaruki et al., 1981; Dinnimath et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

(2-fluoro-5-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKPTIJUJUSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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